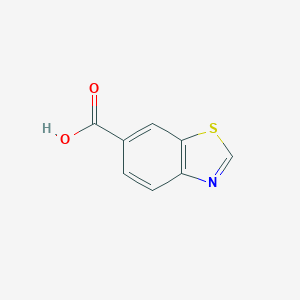

Benzothiazole-6-carboxylic acid

説明

Overview of Heterocyclic Compounds in Medicinal Chemistry and Materials Science

Heterocyclic compounds are a vast and diverse class of organic molecules that feature a ring structure containing at least one atom that is not carbon. openmedicinalchemistryjournal.comrroij.com These non-carbon atoms, known as heteroatoms (most commonly nitrogen, sulfur, and oxygen), bestow unique physicochemical properties upon the molecular structure, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.comrroij.com This structural and functional diversity makes them a cornerstone in several scientific fields.

In medicinal chemistry, heterocyclic compounds are indispensable. openmedicinalchemistryjournal.comjchemrev.com Their frameworks are present in a significant majority of pharmaceuticals, including natural products, vitamins, and synthetic drugs. openmedicinalchemistryjournal.compnrjournal.com Nitrogen-containing heterocycles are particularly prominent, accounting for a large percentage of FDA-approved medications. researchgate.net The versatility of these compounds allows them to be finely tuned to interact with specific biological targets like enzymes and receptors, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rroij.comjchemrev.com The ability to synthesize a wide array of derivatives from a single heterocyclic scaffold provides a robust platform for drug discovery, enabling researchers to optimize potency and address issues like drug resistance. rroij.com

In the realm of materials science, heterocycles are just as crucial. Their applications are extensive, ranging from agrochemicals and corrosion inhibitors to dyes and polymers. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The unique electronic properties conferred by the heteroatoms make these compounds suitable for developing advanced materials, such as organic conductors and materials with specific photochemical properties. openmedicinalchemistryjournal.com

Historical Context and Evolution of Benzothiazole (B30560) Research

The study of heterocyclic compounds has a long history, dating back to the mid-19th century with the growth of organic chemistry. pnrjournal.com Within this broad class, the benzothiazole nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, has attracted considerable scientific interest. jddtonline.info

Initial research into 2-aminobenzothiazole (B30445) derivatives in the 1950s explored their potential as gastrointestinal tranquilizers. jddtonline.info However, interest in the benzothiazole moiety waned for a period until the discovery of the neuroprotective agent Riluzole. This finding reignited the curiosity of medicinal chemists, leading to extensive new research into benzothiazole derivatives. jddtonline.info Scientists discovered that these compounds possess a wide range of chemical reactivity and significant bioactivity. jddtonline.info Over the past few decades, research has expanded to reveal the effectiveness of benzothiazole-based compounds in treating a variety of diseases, including cancer and microbial infections, solidifying their importance in drug discovery and development. hep.com.cn

Current Research Landscape and Significance of Benzothiazole-6-carboxylic Acid

In the current research landscape, benzothiazole and its derivatives are recognized as highly esteemed pharmacophores due to their broad therapeutic potential. jchemrev.comjchemrev.com this compound (BTCA), a specific derivative, has emerged as a particularly valuable compound. chemicalbook.com Its structure, featuring a carboxylic acid group at the 6-position of the benzothiazole scaffold, makes it an important building block for the synthesis of more complex, biologically active molecules. acs.org

Contemporary research highlights the use of this compound in the development of novel therapeutic agents. For instance, it is a precursor in the synthesis of derivatives with potential anticancer and antimicrobial properties. researchgate.netontosight.ai One notable application is in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, a compound that has shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli. chemicalbook.comsmolecule.com

Beyond medicinal applications, this compound is also valuable in materials science. Its incorporation into polymer structures can enhance thermal stability and mechanical properties, leading to more robust materials. The compound's versatility ensures its continued importance as researchers work to design more potent and less toxic drugs and develop advanced materials. jchemrev.compcbiochemres.com

Data Tables

Table 1: Properties of this compound This interactive table provides key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 3622-35-3 | sigmaaldrich.comfishersci.ca |

| Molecular Formula | C₈H₅NO₂S | sigmaaldrich.comfishersci.ca |

| Molecular Weight | 179.20 g/mol | sigmaaldrich.com |

| Melting Point | 245-251 °C | sigmaaldrich.com |

| Appearance | White to light brown powder | thermofisher.com |

| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | fishersci.ca |

| InChI Key | DMPZJACLHDWUFS-UHFFFAOYSA-N | sigmaaldrich.comfishersci.ca |

| SMILES | OC(=O)c1ccc2ncsc2c1 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPZJACLHDWUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345067 | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3622-35-3 | |

| Record name | 6-Benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzothiazole 6 Carboxylic Acid and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of the benzothiazole (B30560) core and the introduction of the carboxylic acid functionality often involve multi-step sequences. These classical routes are foundational and still find application in organic synthesis.

Condensation Reactions for Benzothiazole Ring Formation

Condensation reactions are a cornerstone in the synthesis of the benzothiazole framework. A common approach involves the reaction of an ortho-amino-substituted thiophenol with a carboxylic acid or its derivative. A key precursor for benzothiazole-6-carboxylic acid is 4-amino-3-mercaptobenzoic acid.

In a notable example, the zinc salt of 4-amino-3-mercaptobenzoic acid is condensed with p-nitrobenzoyl chloride. This reaction, conducted in pyridine (B92270) at 80°C for one hour, yields 2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid with a high yield of 83% mdpi.comnih.gov. This intermediate can be further modified, for instance, by converting the carboxylic acid to an acyl chloride using thionyl chloride for subsequent coupling reactions mdpi.comnih.gov.

The general condensation of o-aminothiophenols with carboxylic acids can be facilitated by dehydrating agents and catalysts. Polyphosphoric acid (PPA) is frequently used as a solvent, catalyst, and dehydrating agent in these condensations, effectively driving the reaction towards the formation of 2-substituted benzothiazoles nih.gov. Another catalytic system, methanesulfonic acid on silica (B1680970) gel (MeSO₃H/SiO₂), has been employed for the condensation of various aliphatic and aromatic carboxylic acids with 2-aminothiophenol (B119425), affording 2-substituted benzothiazoles in good yields nih.gov.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield |

| Zinc salt of 4-amino-3-mercaptobenzoic acid, p-nitrobenzoyl chloride | Pyridine | 80°C, 1 h | 2-(4-nitrophenyl)-benzothiazole-6-carboxylic acid | 83% mdpi.comnih.gov |

| 2-Aminothiophenol, Carboxylic acids | Polyphosphoric Acid (PPA) | Heat | 2-Substituted benzothiazoles | Good nih.gov |

| 2-Aminothiophenol, Aliphatic/Aromatic carboxylic acids | MeSO₃H/SiO₂ | 140°C, 2-12 h | 2-Substituted benzothiazoles | 70-92% nih.gov |

Cyclization Reactions to Construct the Benzothiazole Core

The construction of the benzothiazole core can also be achieved through cyclization reactions where the benzene (B151609) ring, with the eventual carboxylic acid group, is already in place. A prime example is the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acid.

This synthesis starts from methyl p-aminobenzoates. The benzothiazole ring is formed by reacting these precursors with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. This method has been successfully applied to produce a range of hydroxy- and alkoxy-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates in moderate to good yields (35-95%) acs.org. The reaction proceeds by the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization.

| Starting Material | Reagents | Conditions | Product | Yield |

| Methyl p-aminobenzoates | KSCN, Br₂, CH₃COOH | 10°C to room temperature, 15 h | Methyl 2-aminobenzo[d]thiazole-6-carboxylates | 35-95% acs.org |

Hydrolytic Approaches for Carboxylic Acid Functionalization

A common and straightforward method to introduce a carboxylic acid group onto a pre-formed benzothiazole ring is through the hydrolysis of a suitable precursor, such as an ester or a nitrile. This approach is particularly useful when the synthetic route to the ester or nitrile derivative is more accessible.

For instance, benzothiazole-1,2,3-triazole compounds bearing a methoxycarbonyl (COOMe) group at the 6-position of the benzothiazole ring have been synthesized. These ester derivatives can then be hydrolyzed to the corresponding this compound nih.gov. The hydrolysis is typically carried out under acidic or basic conditions.

Another important precursor is the cyano group (-CN), which can be converted to a carboxylic acid via hydrolysis. The synthesis of ethyl 2-cyanobenzo[d]thiazole-6-carboxylate has been achieved, and this nitrile can serve as a precursor for this compound mdpi.com.

| Precursor | Reaction | Conditions | Product |

| Methyl benzothiazole-6-carboxylate | Hydrolysis | Acidic or basic | This compound nih.gov |

| Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate | Hydrolysis | Acidic or basic | This compound mdpi.com |

Modern and Efficient Synthetic Strategies

To overcome the limitations of classical multi-step syntheses, such as harsh reaction conditions and the generation of significant waste, modern synthetic methodologies focus on efficiency, atom economy, and milder reaction conditions.

One-Pot Multicomponent Reaction Protocols

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer a significant improvement in efficiency. For the synthesis of benzothiazoles, a one-pot protocol has been developed where carboxylic acids are converted directly to 2-substituted benzothiazoles.

In this approach, the carboxylic acid is first converted in situ to its more reactive acyl chloride derivative using thionyl chloride. This is immediately followed by the addition of 2-aminothiophenol, which undergoes condensation and cyclization to form the benzothiazole product researchgate.net. This method avoids the need to isolate the often-sensitive acyl chloride intermediate.

| Reactants | Reagents | Conditions | Product |

| Carboxylic acid, 2-aminothiophenol | Thionyl chloride | Acid- and catalyst-free | 2-Substituted benzothiazoles researchgate.net |

Catalytic Synthesis Techniques

Catalytic methods represent a powerful and elegant approach to the synthesis of this compound and its derivatives. These methods often involve the activation of C-H bonds, allowing for the direct introduction of functional groups.

A notable catalytic method is the direct C-H carboxylation of benzothiazoles using carbon dioxide (CO₂) as a renewable C1 source. While the specific application to the 6-position of benzothiazole to form this compound is an area of ongoing research, the general methodology has been established for heteroarenes.

A more targeted approach involves the palladium-catalyzed/copper-assisted C-H functionalization to introduce a cyano group, which can then be hydrolyzed to a carboxylic acid. This strategy has been successfully employed in the synthesis of ethyl 2-cyanobenzo[d]thiazole-6-carboxylate mdpi.com. This reaction demonstrates the power of modern catalytic methods to achieve regioselective functionalization of the benzothiazole core.

| Substrate | Reaction | Catalyst/Reagents | Product |

| Benzothiazole | C-H Carboxylation | Molybdenum or other transition metal catalysts, CO₂ | Benzothiazole-carboxylic acid |

| N-Arylcyanothioformamide (precursor to 6-carboxy derivative) | C-H Functionalization/Intramolecular C-S Bond Formation | Pd-catalyst/Cu-assistance | Ethyl 2-cyanobenzo[d]thiazole-6-carboxylate mdpi.com |

Microwave-Assisted Organic Synthesis of Benzothiazole Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.br In the synthesis of benzothiazole analogues, microwave irradiation has been effectively employed to promote the condensation of 2-aminothiophenols with various carboxylic acids or aldehydes. ias.ac.inresearchgate.net

One notable approach involves the direct condensation of 2-aminothiophenol with carboxylic acids under microwave irradiation in the absence of a catalyst or solvent. researchgate.net This method provides a rapid and efficient route to a variety of 2-substituted benzothiazoles. researchgate.net For instance, the reaction of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation for 10 minutes has been shown to produce 2-chloromethyl-benzothiazole in high yield. nih.gov

The use of green solvents, such as glycerol (B35011), in microwave-assisted synthesis further enhances the environmental friendliness of the process. researchgate.netsemanticscholar.org A study demonstrated the rapid synthesis of benzothiazoles via the condensation of 2-aminothiophenol with aldehydes under CEM-focused microwave irradiation using glycerol as the solvent, eliminating the need for a catalyst. researchgate.net This methodology is valued for both its economic and environmental benefits. researchgate.net

Research has shown that microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional methods. scielo.br For example, in the synthesis of hydroxy phenyl benzothiazoles, the microwave method reduced the reaction time by about 25 times and increased the product yield by 12 to 20% when compared to conventional heating under an argon atmosphere. scielo.br

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Hydroxy Phenyl Benzothiazoles

| Entry | Substituent on Phenyl Ring | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| 1 | 4-OH | 20 | 75 | 5 | 95 |

| 2 | 2-OH | 22 | 72 | 6 | 92 |

| 3 | 2,4-diOH | 24 | 70 | 7 | 90 |

Data compiled from comparative studies on benzothiazole synthesis. scielo.br

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to develop more environmentally benign processes. nih.gov This involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Several green methods for benzothiazole synthesis rely on the condensation reaction of 2-aminobenzenethiol with various carbonyl compounds. nih.gov Researchers have explored the use of water as a solvent and catalysts like samarium triflate, which is reusable and effective under mild conditions. organic-chemistry.org Another approach utilizes a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol (B145695) at room temperature, providing an efficient synthesis of benzothiazole derivatives. nih.gov The use of ammonium (B1175870) chloride as a catalyst has also been reported, which activates the aldehyde through hydrogen bonding and promotes the nucleophilic attack by the amino group of 2-aminobenzenethiol. nih.gov This method is advantageous due to its short reaction time, high yield, and the recyclability of the catalyst. nih.gov

Heterogeneous catalysts, such as SnP₂O₇, have been employed for the condensation of 2-aminothiophenol with aromatic aldehydes, resulting in high yields and very short reaction times. nih.gov A key advantage of this catalyst is its reusability for at least five cycles without a significant loss of activity. nih.gov Furthermore, the use of carbon dioxide (CO₂) as a renewable C1 source for the synthesis of benzothiazoles represents a significant advancement in green chemistry. nih.gov This process involves the cyclization of 2-aminothiophenols with CO₂ in the presence of a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). nih.gov

Regioselective Functionalization and Derivatization Strategies

Strategies for Modification at the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid group at the 6-position of the benzothiazole ring is a versatile handle for further functionalization, primarily through esterification and amidation reactions. These modifications are crucial for altering the physicochemical properties of the molecule and for introducing functionalities that can interact with biological targets.

Esterification is a common strategy to convert the carboxylic acid into an ester. This can be achieved through various methods, including Fischer esterification using an alcohol in the presence of an acid catalyst. More advanced and chemoselective methods utilize reagents like imidazole (B134444) carbamates. organic-chemistry.org These reagents allow for the high-yield conversion of a wide range of carboxylic acids, including heterocyclic ones, into their corresponding esters under mild conditions. organic-chemistry.org

Amidation , the formation of an amide bond, is another key derivatization strategy. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. Imidazole ureas have been introduced as chemoselective amidation reagents that enable the direct conversion of carboxylic acids to amides, including Weinreb amides, with high chemoselectivity. organic-chemistry.org this compound can be used to synthesize derivatives like N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which has shown potential biological activity. sigmaaldrich.com

Introduction of Substituents at Varying Positions on the Benzothiazole Ring

Regioselective functionalization of the benzothiazole ring is essential for creating a diverse range of derivatives for structure-activity relationship (SAR) studies. While the thiazole (B1198619) ring can be functionalized, modifications on the benzene ring, particularly at positions 4, 5, and 7, are also of significant interest.

Methods for the regioselective C-H functionalization of the benzothiazole ring are being developed to allow for predictable and systematic substitution. nih.govnih.govacs.org For instance, iridium-catalyzed C-H borylation can provide access to versatile borylated benzothiazole building blocks. nih.govacs.org These intermediates can then undergo further reactions, such as Suzuki coupling, to introduce a wide variety of substituents at specific positions on the benzene ring. nih.gov

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives provides building blocks that can be substituted at four different positions on the bicyclic system. acs.orgnih.govnih.gov This allows for a thorough exploration of the chemical space around the benzothiazole scaffold. acs.orgnih.gov

Application of Protecting Group Chemistry in Multi-step Syntheses

In multi-step syntheses involving this compound and its derivatives, protecting groups are often necessary to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.

For example, in the synthesis of hydroxy-substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates, various protecting groups for the hydroxyl group were explored during the cyclization step. acs.orgnih.gov The tert-butyldimethylsilyl (TBDMS) group was found to be the most suitable, as it provided effective protection and could be easily removed during the work-up process. acs.orgnih.gov

In syntheses targeting modifications of the 2-amino group, it is often necessary to protect it before performing reactions on other parts of the molecule, such as the benzene ring. mdpi.com After the desired modifications are made, the protecting group can be removed to yield the final product. mdpi.com

Advanced Building Blocks for Drug Discovery Derived from this compound

This compound and its derivatives are valuable building blocks in drug discovery due to the wide range of biological activities exhibited by the benzothiazole scaffold. smolecule.com These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.gov

The ability to functionalize this compound at multiple positions allows for the creation of libraries of compounds with diverse chemical structures. acs.orgnih.gov For example, methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates are versatile building blocks that can be substituted at four different positions on the bicyclic ring system. acs.orgnih.govnih.gov This enables a systematic exploration of the chemical space around the benzothiazole core to optimize interactions with biological targets. acs.orgnih.gov

Derivatives of this compound have been investigated for their potential as anticancer agents and antibiotics. smolecule.com The unique chemical structure of the benzothiazole ring, with its nitrogen and sulfur atoms, contributes to its reactivity and biological activity. smolecule.com By modifying the carboxylic acid group and introducing various substituents on the ring, medicinal chemists can fine-tune the pharmacological properties of these compounds to develop new therapeutic agents.

Biological Activities and Pharmacological Potential of Benzothiazole 6 Carboxylic Acid Derivatives

Antimicrobial Efficacy

Benzothiazole (B30560) derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, making them a subject of intensive research for new antimicrobial agents. nih.gov

Antibacterial Activity Spectrum and Potency

Compounds derived from the benzothiazole nucleus exhibit a broad spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that specific structural modifications significantly influence their potency and spectrum.

For instance, a series of benzothiazole derivatives bearing an amide moiety displayed good to moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 125 µg/ml against various bacterial strains. rsc.org One potent derivative, N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide, was particularly effective, with MIC values of 15.6 µg/ml against Staphylococcus aureus, 7.81 µg/ml against Escherichia coli, 3.91 µg/ml against Klebsiella pneumoniae, and 15.6 µg/ml against Salmonella typhi. rsc.org

Other studies have highlighted the effectiveness of different substitutions. Benzothiazole-clubbed isatin (B1672199) derivatives have shown a preference for Gram-negative strains, with one compound exhibiting an MIC of 3.1 μg/ml against E. coli and 6.2 μg/ml against Pseudomonas aeruginosa, surpassing the efficacy of the reference drug ciprofloxacin (B1669076) in this particular study. nih.gov Similarly, sulfonamide analogues of benzothiazole have demonstrated potent activity, with one derivative showing MIC values between 3.1 and 6.2 μg/ml against P. aeruginosa, S. aureus, and E. coli. nih.gov Thiazolidinone derivatives of benzothiazole have also been evaluated, showing MIC values in the range of 0.10–0.75 mg/mL against a panel of bacteria including S. aureus and P. aeruginosa. nih.gov

| Derivative Class | Bacterial Strain | Reported MIC | Reference |

|---|---|---|---|

| Benzothiazole-amide derivative (A07) | S. aureus | 15.6 µg/ml | rsc.org |

| Benzothiazole-amide derivative (A07) | E. coli | 7.81 µg/ml | rsc.org |

| Benzothiazole-amide derivative (A07) | K. pneumoniae | 3.91 µg/ml | rsc.org |

| Benzothiazole-isatin derivative (41c) | E. coli | 3.1 µg/ml | nih.gov |

| Benzothiazole-isatin derivative (41c) | P. aeruginosa | 6.2 µg/ml | nih.gov |

| Sulfonamide-benzothiazole analogue (66c) | S. aureus, E. coli, P. aeruginosa | 3.1–6.2 µg/ml | nih.gov |

| 2,6-disubstituted benzothiazole | Moraxella catarrhalis | 4 µg/ml | nih.gov |

Antifungal Activity against Specific Pathogens

In addition to their antibacterial properties, benzothiazole derivatives have been investigated for their efficacy against various fungal pathogens. orientjchem.orgresearchgate.net Several studies have demonstrated significant antifungal activity, particularly against opportunistic pathogens like Candida albicans and phytopathogens. jchr.orgscitechjournals.com

A study evaluating a series of benzothiazole derivatives reported significant activity against Aspergillus niger and Candida albicans. jchr.org Another investigation into C-6 methyl-substituted benzothiazole derivatives also showed potent activity against C. albicans. scitechjournals.com

Research into 2-(aryloxymethyl) benzothiazole derivatives revealed potent activity against a range of eight phytopathogenic fungi. nih.gov Certain compounds exhibited strong inhibition against Fusarium solani, with IC₅₀ values ranging from 4.34–17.61 μg/mL, which was more potent than the hymexazol (B17089) positive control (IC₅₀ of 38.92 μg/mL). nih.govmdpi.com The most potent inhibitor in this series demonstrated an IC₅₀ of 4.34 μg/mL against F. solani. nih.gov

| Derivative Class | Fungal Pathogen | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-(aryloxymethyl) benzothiazole (5h) | Fusarium solani | 4.34 µg/mL | nih.gov |

| 2-(aryloxymethyl) benzothiazole (5a, 5b, 5i, 5j, 6h) | Fusarium solani | 4.34–17.61 μg/mL | nih.gov |

| 2-(aryloxymethyl) benzoxazole/benzothiazole | Botrytis cinerea | Active | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interact with multiple cellular targets. mdpi.com Research suggests several potential mechanisms of action, primarily involving the inhibition of essential microbial enzymes. nih.govresearchgate.net

Enzymes that have been identified as targets include:

DNA Gyrase: This enzyme is crucial for bacterial DNA replication, and its inhibition by benzothiazole derivatives disrupts this process, leading to bacterial cell death. nih.govmdpi.com

Dihydropteroate (B1496061) Synthase (DHPS): This enzyme is vital in the folic acid synthesis pathway of bacteria. nih.gov Benzothiazole derivatives, particularly sulfonamide analogues, can compete with the natural substrate (PABA), inhibiting the enzyme and halting bacterial growth. nih.govnih.gov

Other Enzymes: Various other enzymes have been implicated as targets, including dihydrofolate reductase, peptide deformylase, and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.govresearchgate.net

Beyond enzyme inhibition, some benzothiazole derivatives are thought to exert their antimicrobial effects by physically disrupting cellular structures. Studies on certain benzothiazole amides suggest a mechanism involving membrane perturbation and subsequent binding with intracellular DNA, leading to a breakdown of cellular integrity. mdpi.com Furthermore, some derivatives have been shown to cause the leakage of DNA and proteins from fungal cells. mdpi.com

Anticancer and Antitumor Research

The benzothiazole scaffold is a key feature in a variety of compounds investigated for their anticancer potential. tandfonline.com These derivatives have been shown to be effective against numerous cancer cell lines through mechanisms that include inhibiting proliferation and inducing programmed cell death. tandfonline.comnih.gov

Inhibition of Cancer Cell Proliferation

Derivatives of benzothiazole have demonstrated significant anti-proliferative activity across a wide spectrum of human cancer cell lines. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

For example, a substituted bromopyridine acetamide (B32628) benzothiazole derivative showed exceptionally potent antitumor activity with IC₅₀ values of 1.2 nM against the SKRB-3 breast cancer cell line, 4.3 nM against SW620 colon adenocarcinoma cells, 44 nM against A549 lung cancer cells, and 48 nM against HepG2 liver cancer cells. nih.gov Another study on chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole reported IC₅₀ values of 0.024 µM against HT-29 colon cancer cells and 0.29 µM against H460 lung cancer cells. nih.gov

Other classes of derivatives have also shown promise. A pyridine-containing pyrimidine (B1678525) derivative demonstrated good anticancer potential with an IC₅₀ value of 5.04 µM against Colo205 colon cancer cells. tandfonline.com Hydrazine-based benzothiazoles have been screened against HeLa cervical cancer cells, with one compound showing an IC₅₀ of 2.41 µM. nih.gov A recently synthesized compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to significantly inhibit the proliferation of A431, A549, and H1299 cancer cells. frontiersin.org

| Derivative Class | Cancer Cell Line | Reported IC₅₀ | Reference |

|---|---|---|---|

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 1.2 nM | nih.gov |

| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | 4.3 nM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 µM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | H460 (Lung) | 0.29 µM | nih.gov |

| Pyridine (B92270) containing pyrimidine derivative | Colo205 (Colon) | 5.04 µM | tandfonline.com |

| Hydrazine based benzothiazole | HeLa (Cervical) | 2.41 µM | nih.gov |

| 2-substituted benzothiazole | HepG2 (Liver) | 56.98 µM (24h) | nih.gov |

| A novel benzothiazole derivative (BTD) | Colorectal Cancer Cells | ~7.5 µM (48h) | nih.gov |

Apoptosis Induction in Malignant Cell Lines

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Cancer cells often evade this natural process, allowing for uncontrolled growth. nih.gov

Several studies have confirmed that benzothiazole compounds can trigger apoptosis in various cancer cell lines. For one substituted pyridine-based derivative, apoptosis was identified as the concentration-dependent mechanism of cell death in HepG2 cells. nih.gov A novel benzothiazole derivative, referred to as BTD, was found to suppress colorectal tumor cell proliferation by inducing apoptosis through the generation of reactive oxygen species (ROS) and triggering the mitochondria-mediated intrinsic apoptotic pathway. nih.gov This process involves the loss of mitochondrial transmembrane potential, a key step in initiating apoptosis. nih.gov

Further research has shown that these compounds can influence the expression of key regulatory proteins involved in apoptosis. Studies have demonstrated that benzothiazole derivatives can increase the transcription of the pro-apoptotic gene Bax while downregulating the expression of anti-apoptotic genes. researchgate.net The activation of caspase-dependent apoptosis pathways has also been reported in cervical cancer cells treated with a phenyl derivative of benzothiazole. nih.gov In addition to triggering apoptosis, some derivatives, such as 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, have been observed to cause cell cycle arrest. frontiersin.org

Antimitotic Effects and Microtubule Interaction Studies

Derivatives of benzothiazole have been investigated for their ability to interfere with cell division, a key process in cancer progression. The antimitotic activity of these compounds often stems from their interaction with microtubules, essential components of the cellular cytoskeleton. By affecting microtubule formation or breakdown, these agents can inhibit the proliferation of cancer cells. pensoft.netresearchgate.net

In one study, a series of nine 6-fluoro-triazolo-benzothiazole analogues were synthesized and evaluated for their in vitro antimitotic activity. The results indicated that several of these compounds effectively inhibited cancer cell proliferation. pensoft.netresearchgate.net Molecular docking studies further suggested that these triazolo-benzothiazole derivatives have the potential to inhibit tubulin protein, a critical building block of microtubules. pensoft.netresearchgate.net The compounds TZ2 and TZ9, in particular, were identified as the most active, with antimitotic action comparable to the standard drug used in the study. pensoft.netresearchgate.net This research highlights the potential of the 6-fluoro-triazolo-benzothiazole scaffold in developing new therapeutic agents that target microtubule dynamics. pensoft.net

| Compound | Relative Antimitotic Activity |

|---|---|

| TZ2 | Most Active |

| TZ9 | Most Active |

| TZ1 | Appreciable Activity |

| TZ7 | Appreciable Activity |

| TZ4 | Appreciable Activity |

Modulation of Key Oncogenic Pathways

Benzothiazole derivatives have demonstrated the ability to interfere with signaling pathways that are crucial for the development and progression of cancer. researchgate.net These pathways regulate critical cellular processes such as proliferation, survival, and angiogenesis. researchgate.net

One area of investigation involves the tumor protein p53 pathway, which plays a central role in balancing cell proliferation and apoptosis (programmed cell death). Certain pyrimidine-based isoxazole (B147169) derivatives incorporating a benzothiazole moiety have been shown to activate the p53 pathway, contributing to their cytotoxic effects against cancer cells. nih.gov

Furthermore, research has explored the role of these compounds in targeting hypoxic tumors. researchgate.net Hypoxia, or low oxygen levels, in tumors can lead to the dysregulation of key signaling pathways involving targets like vascular endothelial growth factor (VEGF), epidermal growth factor receptor (EGFR), and various kinases that control cell cycle and survival. researchgate.net Benzothiazole derivatives have been designed to interfere with these proteins, highlighting their potential to selectively target cancer cells in the challenging hypoxic microenvironment. researchgate.net For instance, some 2-anilinonicotinyl linked 2-aminobenzothiazoles have been synthesized and evaluated for their anticancer properties. mdpi.com

Anti-inflammatory Properties

The benzothiazole scaffold is a key component in the design of molecules with anti-inflammatory activity. dergipark.org.tr This activity is often achieved by targeting enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes, particularly the isoforms COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs) as they are responsible for the production of pro-inflammatory prostanoids. dergipark.org.tr Benzothiazole derivatives have been extensively studied as inhibitors of these enzymes.

A study on thiadiazole-benzothiazole hybrids revealed that substitutions on both the benzothiazole and thiadiazole rings are crucial for COX inhibition. dergipark.org.tr In this series, compound 7 was identified as the most potent and selective inhibitor of COX-1. dergipark.org.tr Conversely, other research has focused on developing selective COX-2 inhibitors, as this isoform is primarily associated with inflammation in disease states. dergipark.org.trnih.gov For example, a series of thiazole (B1198619) carboxamide derivatives were evaluated, with compound 2b showing potent inhibition of both COX-1 and COX-2, while compound 2a demonstrated higher selectivity for COX-2. acs.org Studies on 2-substituted benzothiazole derivatives have also shown they can reduce levels of COX-2 in hepatocellular carcinoma cells. nih.gov

| Compound | Target Enzyme | Inhibition Data | Selectivity |

|---|---|---|---|

| Compound 7 (Thiadiazole-benzothiazole hybrid) | COX-1 | 51.36 ± 3.32% inhibition at 100 µM | Selective for COX-1 |

| Compound 2a (Thiazole carboxamide) | COX-2 | IC₅₀ = 0.958 µM | Selectivity Index: 2.766 (COX-1/COX-2) |

| Compound 2b (Thiazole carboxamide) | COX-1 / COX-2 | IC₅₀ = 0.239 µM (COX-1), 0.191 µM (COX-2) | Non-selective (Selectivity Index: 1.251) |

Beyond COX inhibition, benzothiazole derivatives can modulate other key components of the inflammatory response. Research into their effects on hepatocellular carcinoma cells has shown that 2-substituted benzothiazole derivatives can diminish levels of nuclear factor kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. These derivatives also reduced the levels of inducible nitric oxide synthase (iNOS), another important mediator of inflammation. nih.gov This demonstrates the potential of benzothiazole compounds to exert anti-inflammatory effects through multiple mechanisms.

Antioxidant Investigations

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous chronic diseases. ijprajournal.comniscair.res.in Benzothiazole derivatives have been identified as promising antioxidant agents due to their ability to scavenge free radicals. ijprajournal.comniscair.res.in

The antioxidant potential of benzothiazole derivatives is often evaluated through in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and other reactive species such as hydroxyl radicals. ijprajournal.comnih.gov

Studies have shown that the substitution pattern on the benzothiazole ring significantly influences the antioxidant activity. For instance, the presence of electron-donating groups, such as a hydroxyl (-OH) group, can improve DPPH and hydroxyl radical scavenging activity. ijprajournal.com Conversely, electron-withdrawing substituents like nitro (-NO2) or chloro (-Cl) groups tend to decrease the radical scavenging ability. ijprajournal.com

In one study, a series of benzothiazole-thiazolidinone derivatives were synthesized and tested. The unsubstituted compound (7a ) showed better antioxidant action compared to derivatives with electron-withdrawing groups. ijprajournal.com Another investigation of thiol derivatives of benzothiazole found that compounds T1 , T2 , and T3 provided significant protection against 2-deoxyribose degradation by hydroxyl radicals and were effective at scavenging DPPH and ABTS radicals. nih.gov

| Compound | Assay | Activity (IC₅₀ µg/mL) |

|---|---|---|

| Ascorbic Acid (Standard) | Hydroxy Radical Scavenging | 28.02 |

| Compound 7a (Unsubstituted) | Hydroxy Radical Scavenging | 151.94 |

| Compound 7b (-OH substituted) | Hydroxy Radical Scavenging | 106.59 |

| Compound 7c (-Cl substituted) | Hydroxy Radical Scavenging | 217.38 |

| Compound 7d (-Br substituted) | Hydroxy Radical Scavenging | 292.75 |

| Compound 7e (-NO₂ substituted) | Hydroxy Radical Scavenging | 197.06 |

Role in Mitigation of Oxidative Stress

Benzothiazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress, a condition linked to numerous diseases, including neurodegenerative disorders. nih.gov Certain novel benzothiazole molecules have demonstrated the ability to protect neuronal cells from damage induced by reactive oxygen species (ROS). nih.gov

In a study focusing on neuroprotection, newly synthesized benzothiazole analogs were tested for their effects on the U87 MG cell line under hydrogen peroxide (H₂O₂)-induced stress. nih.gov Several of these compounds not only enhanced neuronal cell viability but also modulated the activity of catalase, a key antioxidant enzyme. nih.gov Specifically, compounds 6a, 6b, 6c, 6d, and 7a were found to increase catalase activity by up to 90% during H₂O₂ exposure. nih.gov Molecular modeling studies further revealed that these analogs, particularly 6b and 6c , exhibited strong binding energies with the catalase enzyme, suggesting a mechanism involving hydrophobic interactions within the enzyme's catalytic site. nih.gov

The antioxidant potential of benzothiazole-thiazolidinone derivatives has also been evaluated through in vitro models such as the DPPH and hydroxyl radical scavenging assays. ijprajournal.com The results indicated that the antioxidant activity was dose-dependent and influenced by the nature of substituents on the benzothiazole core. ijprajournal.com Compounds with electron-donating groups, such as a hydroxyl group, showed improved radical scavenging activity, while those with electron-withdrawing groups had diminished activity. ijprajournal.com

| Compound | Cell Line | Effect | Notable Finding |

| 6a, 6b, 6c, 6d, 7a | U87 MG (neuronal) | Neuroprotective, Catalase modulation | Enhanced catalase activity up to 90% under oxidative stress. nih.gov |

| Benzothiazole-thiazolidinone derivatives | In vitro assays | Antioxidant, Radical scavenging | Activity influenced by electron-donating/withdrawing substituents. ijprajournal.com |

Antidiabetic Applications and Glucose Metabolism Modulation

Benzothiazole derivatives have emerged as promising candidates for the management of diabetes, primarily through their inhibitory effects on key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. nih.govresearchgate.netproquest.com By inhibiting these enzymes, these compounds can delay the absorption of glucose and help maintain normal blood glucose levels. nih.govresearchgate.net

A series of novel benzothiazole-triazole derivatives (6a–6s ) were synthesized and evaluated for their α-glucosidase inhibitory activity. mdpi.com A majority of these compounds displayed potent inhibition, with IC₅₀ values ranging from 20.7 to 61.1 μM, which is significantly lower than the standard drug, acarbose (B1664774) (IC₅₀ = 817.38 μM). mdpi.comresearchgate.net Compound 6s , which features a chlorine atom on the benzothiazole ring and a tert-butyl group on the phenyl ring, was identified as the most active compound in this series. researchgate.net

Similarly, benzothiazole-based oxadiazole derivatives have also shown significant α-glucosidase inhibitory activity. nih.govresearchgate.net In one study, all 23 synthesized analogs exhibited varying degrees of inhibition, with IC₅₀ values ranging from 0.5 ± 0.01 to 30.90 ± 0.70 μM, again demonstrating superior potency compared to acarbose. nih.govresearchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with the active site of the α-glucosidase enzyme. nih.govresearchgate.net

Furthermore, thiazolidinone-based benzothiazole derivatives have been investigated as inhibitors of both α-amylase and α-glucosidase. proquest.com Several of these derivatives displayed good to moderate inhibitory activity, with some showing excellent potency against both enzymes when compared to acarbose. proquest.com The antidiabetic potential of benzothiazole derivatives is also linked to their agonist effect on peroxisome proliferator-activated receptors (PPARs), which are involved in regulating genes related to glucose and lipid metabolism. mdpi.com

| Derivative Class | Target Enzyme(s) | Potency (IC₅₀) | Key Findings |

| Benzothiazole-triazoles (6a–6s ) | α-Glucosidase | 20.7–61.1 μM | Significantly more potent than acarbose. mdpi.comresearchgate.net |

| Benzothiazole-oxadiazoles | α-Glucosidase | 0.5–30.90 μM | Exhibited strong inhibitory activity. nih.govresearchgate.net |

| Thiazolidinone-benzothiazoles | α-Amylase, α-Glucosidase | Good to moderate | Effective against both enzymes. proquest.com |

Antitubercular Activity Studies

The rise of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the development of new antitubercular agents, and benzothiazole derivatives have shown considerable promise in this area. rsc.orgnih.govrsc.orggsconlinepress.com These compounds have been the focus of numerous studies aiming to synthesize novel derivatives with enhanced activity against various strains of tuberculosis. rsc.orgnih.govrsc.org

The synthesis of new benzothiazole derivatives has been achieved through various chemical pathways, including Biginelli reactions and molecular hybridization techniques. rsc.orgrsc.org The resulting compounds have been evaluated for their in vitro and in vivo activity, with many showing better inhibitory potency against M. tuberculosis than standard reference drugs. rsc.orgrsc.org

For instance, a series of benzothiazole–pyrimidine hybrids were designed and synthesized, with several compounds exhibiting high activity against the first-line drug-sensitive strain of M. tuberculosis. nih.gov Compounds 5c, 5b, 12, and 15 were particularly potent, with Minimum Inhibitory Concentration (MIC) values ranging from 0.24 to 0.98 µg/mL. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of key mycobacterial enzymes such as Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1). nih.gov

In another study, a new class of benzothiazoles was designed as potential antimycobacterial agents. cvr.ac.in One compound, 3i , demonstrated excellent in vitro activity against Mycobacterium tuberculosis H37Rv, with a MIC value of 1 µg/mL. cvr.ac.in

| Compound/Derivative Class | M. tuberculosis Strain | Activity (MIC) | Notable Finding |

| Benzothiazole–pyrimidine hybrids (5c, 5b, 12, 15 ) | ATCC 25177 (drug-sensitive) | 0.24–0.98 µg/mL | Highly active against a first-line drug-sensitive strain. nih.gov |

| Benzothiazole derivative 3i | H37Rv | 1 µg/mL | Excellent in vitro activity. cvr.ac.in |

Antiviral Efficacy

Benzothiazole derivatives have demonstrated a broad spectrum of antiviral activity against a wide range of viruses, acting through various molecular targets. nih.govmdpi.comacs.orgsemanticscholar.org Research has explored their efficacy against viruses such as Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and various DNA and RNA viruses. nih.govmdpi.comacs.org

Several benzothiazole derivatives have been identified as potent inhibitors of HCV replication. nih.gov For example, a disulphonamide analogue of benzothiazole was reported as a potent anti-HCV agent with good selectivity towards the NS5A protein. nih.gov Additionally, an indole-containing benzothiazole derivative showed significant suppression of the HCV replicon. nih.gov

In the context of HIV, molecular hybridization of benzothiazole with other bioactive pharmacophores has led to the development of potent antiretroviral agents. nih.gov A benzothiazolyl compound containing an indole moiety emerged as a highly potent agent, inhibiting HIV-1 entry into cells by binding to the HIV-1 envelope protein. nih.gov

More recent studies have evaluated newly synthesized benzothiazole-bearing N-sulfonamide 2-pyridone derivatives against both DNA and RNA viruses. acs.org These compounds were tested against Herpes Simplex Virus type 1 (HSV-1), Adenovirus type 7 (HAdV7), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). acs.org Several compounds showed a viral reduction of 50% or more against these viruses, with some exhibiting moderate to good selectivity indices. acs.org

| Virus | Derivative Class/Compound | Mechanism/Target | Key Finding |

| HCV | Disulphonamide analogue of benzothiazole | NS5A protein | Potent and selective anti-HCV agent. nih.gov |

| HIV-1 | Benzothiazolyl compound with indole moiety | HIV-1 envelope protein | Potent inhibitor of viral entry. nih.gov |

| HSV-1, HAdV7, CBV4, HAV | Benzothiazole-bearing N-sulfonamide 2-pyridones | USP7 enzyme inhibition | Broad-spectrum antiviral activity. acs.org |

Antimalarial Research

Benzothiazole derivatives have been investigated for their potential as antimalarial agents, with a particular focus on their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govresearchgate.netcambridge.orgbdpsjournal.org

Inhibition of β-Hematin Formation

During its life cycle in human erythrocytes, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, which is identical to β-hematin. nih.gov Inhibition of this process is a key mechanism of action for several antimalarial drugs.

A series of benzothiazole hydrazones were synthesized and found to inhibit hemozoin formation in a concentration-dependent manner. nih.gov Among these, compound 5f was the most potent, demonstrating significant inhibition of hemozoin formation both in vitro and in parasite cultures. nih.gov Structure-activity relationship studies suggested that the nitrogen- and sulfur-substituted five-membered aromatic ring within the benzothiazole hydrazone structure is crucial for their antimalarial activity. nih.gov This compound also showed efficacy against a chloroquine/pyrimethamine-resistant strain of P. falciparum. nih.gov

Other studies have also confirmed the antimalarial potential of 2-substituted 6-nitro- and 6-amino-benzothiazoles, with some derivatives showing promising activity against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.netcambridge.org

| Compound/Derivative Class | P. falciparum Strain | Mechanism | Key Finding |

| Benzothiazole hydrazone 5f | K1 (chloroquine/pyrimethamine-resistant) | Inhibition of β-hematin formation | Potent antimalarial and heme polymerization inhibitory activities. nih.gov |

| 2-substituted 6-nitro- and 6-amino-benzothiazoles | W2 (drug-resistant), 3D7 (drug-sensitive) | Not specified | Promising antimalarial activity. researchgate.netcambridge.org |

Anticonvulsant and Neuropharmacological Studies

The benzothiazole scaffold is a key feature in a variety of compounds exhibiting anticonvulsant and other neuropharmacological activities. eurekaselect.comresearchgate.netmdpi.compharmacyjournal.in These derivatives have shown efficacy in preclinical models of epilepsy and are being explored for their potential in treating other neurological conditions. eurekaselect.comresearchgate.net

The anticonvulsant profile of benzothiazole derivatives has been evaluated in standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com A series of new benzotriazoles with a mercapto-triazole and other heterocyclic substituents were synthesized and tested for their anticonvulsant activity and neurotoxicity. mdpi.com The nature and position of substituents on the benzothiazole core were found to significantly influence their activity. For instance, compounds with fluoro, chloro, and trifluoromethyl groups on a benzyloxy substituent showed varying degrees of anticonvulsant effects. mdpi.com

Structure-activity relationship (SAR) studies have indicated that specific substitutions on the benzothiazole ring are favorable for anticonvulsant activity. researchgate.net For example, a p-NO₂ group on a distal phenyl ring was found to be beneficial in the MES model. researchgate.net Some benzothiazole derivatives are thought to exert their effects by modulating GABA levels or interacting with glutamate (B1630785) receptor neurotransmission. researchgate.netpharmacyjournal.in

Other Emerging Biological Activities (e.g., Anthelmintic)

Based on a thorough review of existing scientific literature, there is currently no published research available detailing the anthelmintic activity of Benzothiazole-6-carboxylic acid derivatives. While the broader class of benzothiazoles has been investigated for such properties, this specific subset of compounds remains unexplored in this context. Consequently, no research findings or data tables on their efficacy against helminths can be provided.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies have been employed to predict the binding modes of derivatives of Benzothiazole-6-carboxylic acid with various biological targets. For instance, in the development of novel inhibitors for the BRAFV600E kinase, a known driver of certain cancers, derivatives of 2-acetamido-benzo[d]thiazole-6-carboxylic acid were designed and synthesized. nih.gov The docking simulations of these compounds into the active site of BRAFV600E revealed specific binding orientations that are crucial for their inhibitory activity. nih.gov

In a separate study focused on developing new antibacterial agents, conjugates of this compound with siderophore mimics were designed as DNA gyrase inhibitors. nih.govrsc.org Molecular docking of these conjugates into the ATP-binding site of E. coli DNA gyrase B (GyrB) predicted a consistent binding mode. nih.govrsc.org The simulations indicated that the benzothiazole (B30560) core and its substituents form key interactions within the active site, suggesting a strong binding affinity. nih.govrsc.org

Identification of Key Interacting Residues and Binding Site Characteristics

A critical aspect of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. For the 2-acetamido-benzo[d]thiazole-6-carboxamide derivatives targeting BRAFV600E, docking studies highlighted important interactions. The thiazole (B1198619) nitrogen and the adjacent amide NH group were predicted to form hydrogen bonds with the hinge region residue Cys532. nih.gov Furthermore, the carboxamide group at the 6-position of the benzothiazole was oriented to interact with the gatekeeper residue Thr529 and the critical Asp594 of the DFG motif, often via a conserved water molecule. nih.gov A π-π stacking interaction between the benzene (B151609) ring of the benzothiazole scaffold and Phe583 was also observed. nih.gov

In the case of the this compound-based DNA gyrase inhibitors, the docking analysis revealed a salt bridge formation between the 6-carboxylate group and Arg136. nih.govrsc.org Additionally, a cation-π interaction was identified between the benzothiazole ring and the guanidinium (B1211019) group of Arg76. nih.govrsc.org The pyrrolamide moiety of the conjugate was found to form hydrogen bonds with Asp73 and Thr165, along with several hydrophobic interactions within a hydrophobic pocket of the enzyme. nih.govrsc.org

| Target Protein | Ligand Scaffold | Key Interacting Residues | Type of Interaction |

| BRAFV600E | 2-acetamido-benzo[d]thiazole-6-carboxamide | Cys532 | Hydrogen bond |

| Thr529 | Contact | ||

| Asp594 | Bridged interaction via water | ||

| Phe583 | π-π stacking | ||

| E. coli DNA gyrase B | Benzothiazole-6-carboxylate conjugate | Arg136 | Salt bridge |

| Arg76 | Cation-π interaction | ||

| Asp73, Thr165 | Hydrogen bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While extensive QSAR studies have been conducted on various classes of benzothiazole derivatives to elucidate the structural requirements for their anticancer and other biological activities, specific QSAR models focusing solely on this compound and its direct analogs are not extensively detailed in the currently available literature. nih.govresearchgate.netresearchgate.netscispace.com The existing studies often encompass a broad range of substitutions on the benzothiazole scaffold, making it challenging to isolate the specific contribution of the 6-carboxylic acid moiety based on these generalized models.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large compound libraries for novel molecules with the potential for similar activity.

A pharmacophore-based virtual screening study was instrumental in identifying the 2-acetamido-1,3-benzothiazole-6-carboxamide scaffold as a promising starting point for the design of selective BRAFV600E inhibitors. nih.gov This initial in silico screening highlighted the potential of this scaffold, which led to the subsequent synthesis and biological evaluation of a series of derivatives. nih.gov The positive results from these derivatives validated the utility of the pharmacophore model in identifying novel and potent inhibitors. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. These methods provide insights into the stability of ligand-protein interactions and the conformational changes that may occur upon binding.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

Applications in Materials Science and Other Industrial Sectors

Polymer Chemistry and Polymerization Modifiers

The bifunctional nature of Benzothiazole-6-carboxylic acid, possessing both a reactive carboxylic acid group and a stable heterocyclic ring, suggests its potential as a monomer for the synthesis of high-performance polymers. Research in this area has explored its incorporation into polymer backbones to enhance thermal stability and other properties.

One notable area of investigation has been the use of this compound derivatives as intermediates for heat-resistant polymers. For instance, the synthesis of 2-(4'-Acetamidophenyl)this compound was explored as a monomer intermediate. The inherent thermal stability of the benzothiazole (B30560) ring system is considered a key attribute for developing polymers capable of withstanding high temperatures. While the direct polymerization of this compound is not extensively documented in recent literature, its derivatives continue to be investigated in the development of advanced polymeric materials.

Dye and Pigment Synthesis

This compound serves as a crucial intermediate in the synthesis of various dyes, particularly azo dyes and metal-complex dyes. The benzothiazole moiety acts as a chromophore, contributing to the color properties of the final dye molecule.

Novel azo dyes have been synthesized using 2-amino-benzothiazole-6-carboxylic acid as a starting material. These dyes can be complexed with various metal ions, such as Ni²⁺, Cu²⁺, Zn²⁺, and Co²⁺, to form metal-azo dyes. These metal complexes often exhibit a shift in their maximum absorption wavelength compared to the metal-free dyes and can possess enhanced thermal stability, making them suitable for applications like recording materials for DVD-R. The specific optical properties of these dyes are influenced by the substituents on the benzothiazole ring and the choice of metal ion.

The general synthetic route involves the diazotization of an amino-substituted benzothiazole, such as 2-amino-1,3-benzothiazole-6-carboxylic acid, followed by a coupling reaction with a suitable aromatic compound. This versatility allows for the creation of a wide array of colors for various applications, including textile dyeing.

Corrosion Inhibition Technologies

This compound has been identified as an effective corrosion inhibitor, particularly for steel. Its protective action is attributed to the formation of a stable, adsorbed layer on the metal surface, which acts as a barrier to corrosive agents.

The molecule's effectiveness is influenced by the presence of both the benzothiazole ring and the carboxylic acid group. The carboxylic acid functionality can improve solubility and facilitate interaction with the metal surface, while the nitrogen and sulfur atoms in the benzothiazole ring are thought to be key centers for adsorption onto the metal. Studies have shown that benzothiazole derivatives can achieve high inhibition efficiencies, in some cases up to 95%, in preventing the corrosion of steel in droplet conditions.

The performance of this compound as a corrosion inhibitor can be influenced by environmental factors such as pH. It has been shown to be highly effective at neutral (pH 7) and alkaline (pH 10) conditions. The mechanism of inhibition is believed to involve chemisorption of the carboxylate anions onto the iron oxide surface, creating a protective film that reduces the reactivity of the underlying metal. Molecular dynamics simulations have also been employed to study the adsorption behavior of this compound on iron oxide surfaces, providing insights into the molecular-level interactions that govern its inhibitory action.

Agricultural Applications

The benzothiazole scaffold is present in a number of compounds with recognized biological activity, leading to research into its derivatives for agricultural use.

Plant Protectant Development

Benzothiazole derivatives are considered valuable scaffolds in the development of plant protectants due to their fungicidal and herbicidal properties. This compound, with its reactive carboxylic acid group, serves as a versatile starting material for the synthesis of more complex molecules with potential applications in crop protection. The development of derivatives with enhanced efficacy and target specificity is an ongoing area of research in agrochemistry.

Industrial Additives (e.g., Fluorescent Brightening Agents, Vulcanization Accelerators)

The benzothiazole structure is a component of some industrial additives. However, the specific use of this compound in these applications is not well-documented.

For instance, in the rubber industry, benzothiazole derivatives, most notably 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, are widely used as vulcanization accelerators. These compounds significantly reduce the time required for the sulfur curing of rubber. While this compound contains the core benzothiazole structure, there is no direct evidence in the reviewed literature to suggest its use as a primary vulcanization accelerator.

Similarly, while some heterocyclic compounds are used as fluorescent brightening agents in the textile, paper, and detergent industries, the application of this compound for this purpose is not established in the available scientific and technical literature.

Advanced Analytical Techniques for Benzothiazole 6 Carboxylic Acid Analysis in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry stands as a powerful tool for the analysis of benzothiazole (B30560) derivatives. Its high sensitivity and selectivity allow for the detection and quantification of these compounds in complex matrices.

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a widely used technique for the quantification of benzothiazoles. Benzothiazole-6-carboxylic acid can be utilized as an internal standard in these methods to ensure accuracy. cenmed.com The ESI source ionizes the analytes, which are then separated based on their mass-to-charge ratio by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the selected ions and analyzing the resulting product ions.

For instance, a method for analyzing 2-substituted benzothiazoles in wastewater has been developed using reversed-phase liquid chromatography coupled with ESI-MS/MS. nih.govresearchgate.net This method allows for the separation and detection of various benzothiazole derivatives, including those that are amenable to positive and negative ion modes. nih.govresearchgate.net Benzothiazole, 2-aminobenzothiazole (B30445), and 2-methylthiobenzothiazole are typically detected in positive ion mode, while 2-mercaptobenzothiazole (B37678), 2-hydroxybenzothiazole, and benzothiazole-2-sulfonic acid are detected in negative ion mode. nih.gov The limits of quantification for these compounds can be as low as the nanogram per liter range. nih.gov

Real-time analysis of benzothiazole derivatives in exhaled breath has also been demonstrated using secondary electrospray ionization coupled to high-resolution mass spectrometry, achieving detection in the parts-per-trillion by volume (pptv) range. acs.orgresearchgate.net

Table 1: LC-MS/MS Parameters for Benzothiazole Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Benzothiazole | Positive | 136 | 109, 65 |

| 2-Methylbenzothiazole | Positive | 150 | 109, 65 |

| 2-Methylthiobenzothiazole | Positive | 182 | 167, 109 |

| 2-Mercaptobenzothiazole | Negative | 166 | 134, 58 |

The analysis of carboxylic acids by liquid chromatography can be challenging due to their polarity and potential for poor retention on reversed-phase columns. Derivatization is a common strategy to overcome these limitations by improving the chromatographic behavior and enhancing the ionization efficiency of the analytes. nih.govresearchgate.net

For carboxylic acids, derivatization often involves converting the carboxyl group into an ester or an amide. This process can increase the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography. Furthermore, the derivatizing agent can introduce a readily ionizable group, which significantly improves the sensitivity of detection by mass spectrometry. nih.gov

Several reagents have been developed for the derivatization of carboxylic acids for LC-MS analysis. For example, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used for the selective derivatization of carboxylic acids by using a different secondary reagent than what is used for aldehydes. nih.gov Other strategies include the use of reagents that introduce a permanent positive charge, enhancing ionization in the positive ion mode.

The choice of derivatization reagent and reaction conditions is critical and depends on the specific carboxylic acid and the analytical goals. It is important to ensure that the derivatization reaction is complete and does not introduce interfering byproducts. nih.gov

Gas Chromatography (GC) Techniques

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is essential to increase their volatility and thermal stability.

To make carboxylic acids amenable to GC analysis, they are typically converted into more volatile derivatives, such as esters or silyl (B83357) esters. colostate.edunih.gov

Silylation is a common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. tcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. usherbrooke.ca The resulting TMS esters are more volatile and thermally stable, allowing for their separation and detection by GC. tcichemicals.com

Esterification is another widely used method. This can be achieved through various reactions:

Alkylation: This involves forming simple esters, such as methyl esters, which are generally preferred. colostate.edu Diazomethane is a highly effective reagent for this purpose, though it is toxic. colostate.edu

Using Halogenated Compounds: Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to form esters. The advantage of using PFB-Br is the high sensitivity of the resulting derivatives towards electron capture detection (ECD). phenomenex.blog

With Alcohols in the Presence of a Catalyst: Carboxylic acids can be converted to esters using an excess of a dry alcohol and an acid catalyst. colostate.edu

The choice of derivatization reagent depends on the specific carboxylic acid and the desired analytical outcome. Factors to consider include the reactivity of the reagent, the stability of the derivative, and the sensitivity of the detection method.

Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability |

| Alkylation (Esterification) | Diazomethane | Methyl ester | Highly efficient reaction |

| Esterification | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ester | High sensitivity with ECD |

Proteomics Research Applications

Advanced analytical techniques in proteomics offer a powerful lens to investigate the molecular interactions and cellular responses elicited by bioactive compounds such as benzothiazole derivatives. While specific proteomics research focusing exclusively on this compound is not extensively documented in publicly available literature, a notable study on the parent compound, benzothiazole, provides significant insights into the potential proteomic applications for its derivatives. This research, utilizing iTRAQ-based quantitative proteomics, systematically analyzed the changes in the proteome of Bradysia odoriphaga (a type of fungus gnat) in response to benzothiazole exposure. Such methodologies are directly applicable to the study of this compound to elucidate its mechanism of action and identify protein targets.

A comprehensive proteomic analysis of Bradysia odoriphaga treated with benzothiazole identified a total of 863 proteins. nih.govnih.gov Of these, the expression levels of 92 proteins were observed to be significantly altered, indicating a broad cellular response to the compound. nih.govnih.gov These differentially expressed proteins were categorized based on their putative functions, revealing a complex interplay of toxic action, stress response, and metabolic adaptation.

Detailed Research Findings

The quantitative proteomic study revealed that among the 92 proteins with altered expression, 14 were potentially related to the mechanism of action of benzothiazole, 11 were involved in stress responses, and a majority, 67 proteins, were associated with the organism's adaptation to the chemical stress. nih.govnih.gov

Bioinformatic analysis of the downregulated proteins suggested that benzothiazole's mode of action may involve the disruption of key cellular processes, including a reduction in energy metabolism, inhibition of detoxification pathways, and interference with DNA and RNA synthesis. nih.govnih.gov

Conversely, the upregulated proteins were predominantly involved in carbohydrate metabolism, as well as energy production and conversion pathways. nih.gov This suggests a compensatory adaptive response by B. odoriphaga to counteract the toxic effects of benzothiazole. nih.gov

The following tables detail some of the key proteins identified in the study that were differentially expressed upon exposure to benzothiazole.

Table 1: Downregulated Proteins Implicated in the Mode of Action of Benzothiazole This interactive table details proteins that were downregulated in Bradysia odoriphaga following exposure to benzothiazole, suggesting their potential involvement in the compound's mechanism of action.

| Protein Name | Putative Function | Fold Change |

| Probable ATP-dependent RNA helicase | RNA synthesis and processing | -1.5 |

| DNA replication licensing factor | DNA replication | -1.4 |

| Glutathione S-transferase | Detoxification | -1.6 |

| Cytochrome P450 | Metabolism of xenobiotics | -1.3 |

| NADH dehydrogenase | Electron transport chain, energy metabolism | -1.7 |

Table 2: Upregulated Proteins Involved in the Adaptive Response to Benzothiazole This interactive table showcases proteins that were upregulated in Bradysia odoriphaga, indicating an adaptive response to benzothiazole-induced stress.

| Protein Name | Putative Function | Fold Change |

| Glycogen phosphorylase | Carbohydrate metabolism | 1.8 |

| Pyruvate kinase | Glycolysis, energy production | 1.5 |

| ATP synthase subunit alpha | ATP synthesis, energy production | 1.6 |

| Heat shock protein 70 | Stress response, protein folding | 2.1 |

| Malate dehydrogenase | Citric acid cycle, energy metabolism | 1.4 |

Table 3: Proteins Involved in Stress Response This interactive table lists proteins identified as being part of the stress response in Bradysia odoriphaga when exposed to benzothiazole.

| Protein Name | Putative Function | Fold Change |

| Myosin heavy chain | Cellular structure and movement | -1.3 |

| Succinyl-CoA synthetase | Citric acid cycle, energy metabolism | -1.5 |

| Ca2+-transporting ATPase | Calcium ion transport, cellular signaling | -1.4 |